molecular formula C23H23NO4 B267644 2-(biphenyl-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide

2-(biphenyl-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide

Cat. No. B267644
M. Wt: 377.4 g/mol
InChI Key: UEEDYCAWCBNCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(biphenyl-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide, also known as BMDP, is a research chemical that belongs to the cathinone class. BMDP has gained popularity among researchers due to its potential as a psychoactive substance and its ability to produce various physiological and biochemical effects.

Mechanism of Action

2-(biphenyl-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which means that it inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. 2-(biphenyl-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide also acts as a releasing agent for these neurotransmitters, leading to their release from presynaptic neurons. This dual mechanism of action results in increased neurotransmitter signaling, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects
2-(biphenyl-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide has been shown to produce various physiological and biochemical effects, including increased heart rate, blood pressure, and body temperature. 2-(biphenyl-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide has also been shown to produce stimulant effects, such as increased wakefulness, energy, and euphoria. 2-(biphenyl-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide has been shown to have potential as a treatment for depression and anxiety, as it has been shown to increase the concentration of serotonin, norepinephrine, and dopamine in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(biphenyl-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide in lab experiments include its ability to produce consistent and reproducible results, its ability to produce a wide range of physiological and biochemical effects, and its potential as a treatment for various psychiatric disorders. The limitations of using 2-(biphenyl-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide in lab experiments include its potential for abuse and addiction, its potential for adverse side effects, and its limited availability.

Future Directions

There are several future directions for 2-(biphenyl-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide research, including the development of new analogs with improved pharmacological properties, the identification of new therapeutic applications for 2-(biphenyl-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide, and the investigation of the long-term effects of 2-(biphenyl-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide use. Additionally, more research is needed to fully understand the mechanism of action of 2-(biphenyl-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide and its potential for abuse and addiction.
Conclusion
In conclusion, 2-(biphenyl-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide is a research chemical that has gained popularity among researchers due to its potential as a psychoactive substance and its ability to produce various physiological and biochemical effects. 2-(biphenyl-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide has been used in various scientific research studies, including pharmacological and toxicological studies. 2-(biphenyl-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which means that it inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. 2-(biphenyl-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide has been shown to produce various physiological and biochemical effects, including increased heart rate, blood pressure, and body temperature. The future directions for 2-(biphenyl-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide research include the development of new analogs with improved pharmacological properties, the identification of new therapeutic applications for 2-(biphenyl-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide, and the investigation of the long-term effects of 2-(biphenyl-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide use.

Synthesis Methods

2-(biphenyl-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide can be synthesized using a straightforward method that involves the reaction of 4-bromobiphenyl with 2,5-dimethoxybenzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The resulting amine is then acylated with propanoyl chloride to yield 2-(biphenyl-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide.

Scientific Research Applications

2-(biphenyl-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide has been used in various scientific research studies, including pharmacological and toxicological studies. Researchers have studied the effects of 2-(biphenyl-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide on the central nervous system, cardiovascular system, and other physiological systems. 2-(biphenyl-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide has also been used in studies related to drug abuse and addiction.

properties

Product Name

2-(biphenyl-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4-phenylphenoxy)propanamide

InChI

InChI=1S/C23H23NO4/c1-16(23(25)24-21-15-20(26-2)13-14-22(21)27-3)28-19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-16H,1-3H3,(H,24,25)

InChI Key

UEEDYCAWCBNCNS-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=C(C=CC(=C1)OC)OC)OC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)OC)OC)OC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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